7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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Overview
Description
7’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxolane ring and an indole moiety, with a chlorine atom attached to the indole ring. The presence of the spiro linkage and the chlorine atom imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a dioxolane precursor. This step often requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the spiro linkage.
Chlorination: The final step involves the introduction of the chlorine atom to the indole ring. This can be achieved through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of 7’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
7’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: Lacks the chlorine atom, resulting in different chemical properties.
7’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
7’-fluorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness
The presence of the chlorine atom in 7’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7'-chlorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-2-6-8(7)12-9(13)10(6)14-4-5-15-10/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDXQIJMKOERDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C(=CC=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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